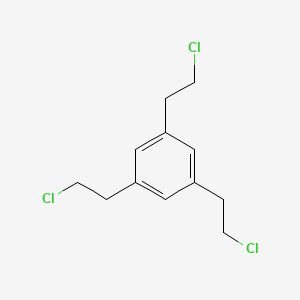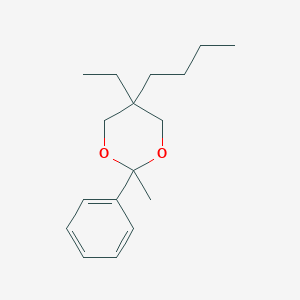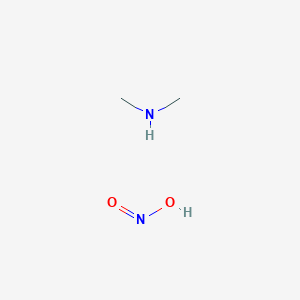![molecular formula C14H28O8 B14720086 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid CAS No. 20579-54-8](/img/structure/B14720086.png)
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate; propanoic acid: is an organic compound that belongs to the class of esters. It is characterized by the presence of multiple ethoxy groups and a propanoate ester group. This compound is known for its solubility in water and various organic solvents, making it useful in a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate typically involves the esterification of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol with propanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: The reaction is typically carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents used include toluene or dichloromethane.
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to speed up the reaction.
Duration: The reaction is allowed to proceed for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate involves similar steps but on a larger scale. Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol.
Substitution: The major product is an ether or an amine, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their function. The ethoxy groups provide hydrophilicity, enhancing its solubility and facilitating its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetate
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl stearate
- Tetraethylene glycol p-toluenesulfonate
Uniqueness
Compared to similar compounds, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate is unique due to its specific ester group, which imparts distinct chemical properties. Its solubility and reactivity make it particularly useful in applications requiring a balance of hydrophilicity and hydrophobicity.
Eigenschaften
CAS-Nummer |
20579-54-8 |
|---|---|
Molekularformel |
C14H28O8 |
Molekulargewicht |
324.37 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid |
InChI |
InChI=1S/C11H22O6.C3H6O2/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12;1-2-3(4)5/h12H,2-10H2,1H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
HIOUARMXQYOLRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CCC(=O)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


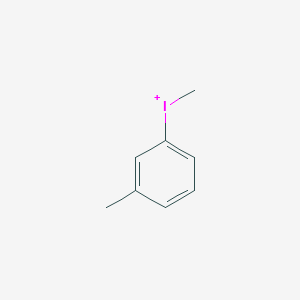
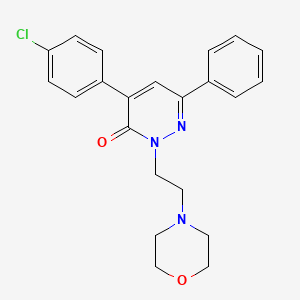

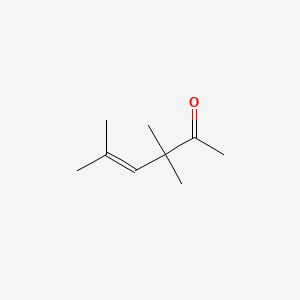


![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
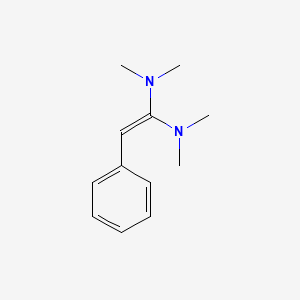
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
